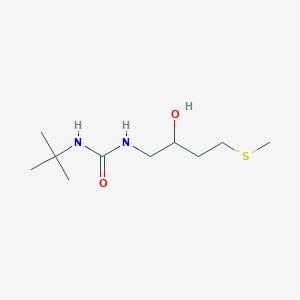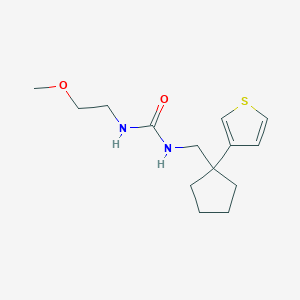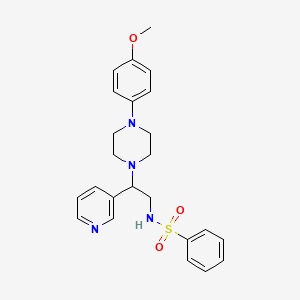
1-Tert-butyl-3-(2-hydroxy-4-methylsulfanylbutyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Tert-butyl-3-(2-hydroxy-4-methylsulfanylbutyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of urea derivatives and is commonly referred to as TBU-2.
Mecanismo De Acción
The mechanism of action of TBU-2 is not fully understood. However, it is believed that TBU-2 exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins involved in cancer cell growth, viral replication, and bacterial proliferation.
Biochemical and Physiological Effects
TBU-2 has been found to have minimal toxicity and side effects, making it a promising candidate for therapeutic applications. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and disrupt bacterial cell wall synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TBU-2 is its ease of synthesis and high purity. It is also relatively stable and can be stored for long periods without degradation. However, one of the limitations of TBU-2 is its limited solubility in water, which can make it challenging to use in certain experimental settings.
Direcciones Futuras
There are several future directions for the research and development of TBU-2. One area of interest is the potential use of TBU-2 in combination with other anticancer, antiviral, or antibacterial agents to enhance therapeutic efficacy. Another direction is the investigation of the mechanism of action of TBU-2 to better understand its therapeutic effects. Additionally, further studies are needed to determine the optimal dosage and administration of TBU-2 for various therapeutic applications.
Conclusion
In conclusion, TBU-2 is a promising chemical compound that has potential therapeutic applications in the treatment of cancer, viral infections, and bacterial infections. Its ease of synthesis, minimal toxicity, and high purity make it an attractive candidate for further research and development. However, more studies are needed to fully understand its mechanism of action and optimize its therapeutic efficacy.
Métodos De Síntesis
The synthesis of TBU-2 involves the reaction between tert-butyl isocyanate and 2-hydroxy-4-methylsulfanylbutylamine. The reaction takes place under mild conditions and yields TBU-2 in high purity. The synthesis of TBU-2 is relatively simple and can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
TBU-2 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and antibacterial properties. TBU-2 has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to inhibit the replication of the hepatitis C virus and the influenza virus. TBU-2 has also been found to exhibit antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
1-tert-butyl-3-(2-hydroxy-4-methylsulfanylbutyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2S/c1-10(2,3)12-9(14)11-7-8(13)5-6-15-4/h8,13H,5-7H2,1-4H3,(H2,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFSXRLQWKYOHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC(CCSC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-ethoxy-4-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2424743.png)

![N-(1-cyanocyclobutyl)-N,3,6-trimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B2424749.png)
![N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide](/img/structure/B2424750.png)

![(E)-3-(2,6-dichlorophenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one](/img/structure/B2424752.png)
![N-(3,5-difluorophenyl)-2-((4-oxo-3-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2424753.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2424756.png)
![2-Chloro-N-methyl-N-[[3-[1-(2-methylpropoxy)ethyl]-1,2,4-oxadiazol-5-yl]methyl]propanamide](/img/structure/B2424757.png)
![1-(2,3-dimethylphenyl)-4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2424759.png)



